molecular formula C20H22N4O2S B2615793 N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1323326-31-3

N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2615793
CAS RN: 1323326-31-3
M. Wt: 382.48
InChI Key: JWVYXJGQPRNWBV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[c][1,2,5]thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The prefix ‘N-’ in the name suggests the presence of a nitrogen atom. The compound also appears to contain a morpholino group and a p-tolyl group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. Benzo[c][1,2,5]thiadiazole has a ring structure with sulfur and nitrogen atoms . The morpholino group would be attached to this ring, and the p-tolyl group would be attached to the nitrogen atom.

Scientific Research Applications

Antitumor Properties

Research has revealed the synthesis of N-substituted compounds, including those with morpholino groups, that exhibit promising antitumor properties. For instance, compounds synthesized through the reaction of N-substituted chloroacetamides with sulfur and morpholine have shown significant anticancer activity, highlighting their potential as novel anticancer agents (Horishny et al., 2020).

Anti-anoxic Activity

Studies on cerebral protective agents have identified compounds, including those with a morpholino moiety, that possess anti-anoxic (AA) activity. These compounds have been evaluated for their potential to protect against oxygen deprivation in the brain, which is crucial for treating conditions like stroke and other neurodegenerative diseases (Ohkubo et al., 1995).

Synthesis of Novel Compounds

Research into the synthesis of biodegradable polyesteramides has explored the use of morpholine-2,5-dione derivatives. These studies contribute to the development of materials with potential applications in biomedicine, including drug delivery systems (Veld et al., 1992).

Antimicrobial Agents

The design and synthesis of new triazole derivatives containing the morpholine moiety have been investigated for their antimicrobial properties. These compounds have shown effectiveness against various microorganisms, indicating their potential use as antimicrobial agents (Sahin et al., 2012).

Inhibitors of Biological Processes

Compounds containing morpholine structures have been evaluated for their inhibitory activity against biological processes, such as the norepinephrine transporter. This research has implications for developing treatments for conditions such as pain and mood disorders (O'Neill et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiadiazole derivatives have been studied for their anticancer properties .

Future Directions

Future research could focus on studying the properties and potential applications of this compound. For example, it could be studied for its potential use as a luminescent probe to detect certain types of molecules .

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-2-4-15(5-3-14)19(24-8-10-26-11-9-24)13-21-20(25)16-6-7-17-18(12-16)23-27-22-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVYXJGQPRNWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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